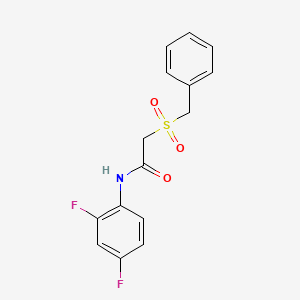![molecular formula C17H23N7O2S2 B2723370 3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione CAS No. 872627-77-5](/img/no-structure.png)
3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione” is a complex organic molecule. Unfortunately, there is no specific information available about this compound in the literature12.
Synthesis Analysis
The synthesis of similar compounds involves the use of hydrazonoyl chlorides and base-catalyzed dehydrochlorination3. However, the exact synthesis process for this specific compound is not available in the literature.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, it can be inferred from its name that it contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms43.Chemical Reactions Analysis
The chemical reactions involving this compound are not specifically mentioned in the literature. However, similar compounds have been found to be potent in various tests35.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available in the literature. However, similar compounds are usually solid and have a specific molecular weight4.Safety And Hazards
The safety and hazards associated with this compound are not directly mentioned in the literature. However, similar compounds have been classified as Acute Tox. 4 Oral, indicating that they may be harmful if swallowed4.
Zukünftige Richtungen
The future directions for research on this compound are not directly mentioned in the literature. However, given the wide range of biological activities exhibited by similar compounds, further research could focus on exploring its potential uses in various fields35.
Please note that this analysis is based on the limited information available in the literature and may not be fully accurate or comprehensive. Further research is needed to confirm these findings.
Eigenschaften
CAS-Nummer |
872627-77-5 |
|---|---|
Produktname |
3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione |
Molekularformel |
C17H23N7O2S2 |
Molekulargewicht |
421.54 |
IUPAC-Name |
3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C17H23N7O2S2/c1-11-20-21-17(28-11)27-10-6-9-24-12-13(22(2)16(26)19-14(12)25)18-15(24)23-7-4-3-5-8-23/h3-10H2,1-2H3,(H,19,25,26) |
InChI-Schlüssel |
NBMNVSIJFWSQHT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCCCN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



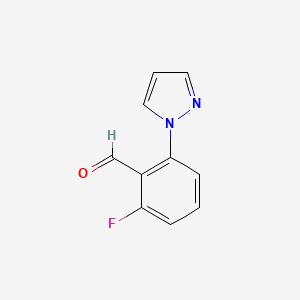
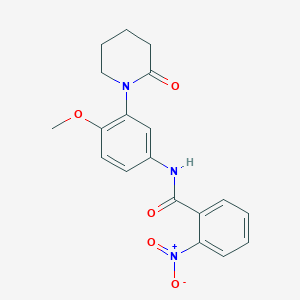
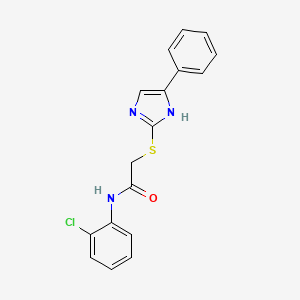
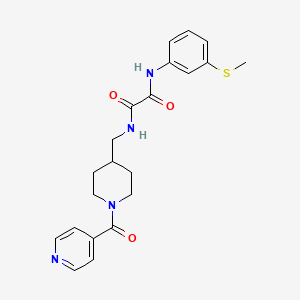

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2723295.png)
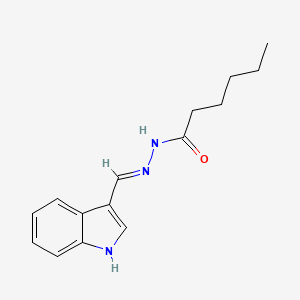
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)
![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2723307.png)
![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)
